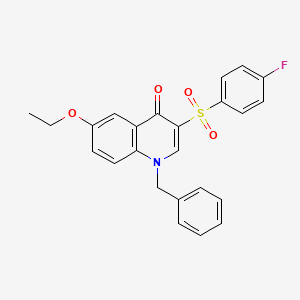

1-benzyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one

Description

1-Benzyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic small molecule belonging to the 1,4-dihydroquinolin-4-one class. Its structure features a quinolinone core substituted at the 1-position with a benzyl group, at the 3-position with a 4-fluorobenzenesulfonyl moiety, and at the 6-position with an ethoxy group. This compound is synthesized via multi-step reactions involving sulfonylation of anilines with 4-fluorobenzenesulfonyl chloride, followed by cyclization and purification using chromatography . The 1,4-dihydroquinolin-4-one scaffold is pharmacologically significant, with derivatives exhibiting antibacterial, anti-inflammatory, and anti-neurodegenerative activities .

Properties

IUPAC Name |

1-benzyl-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4S/c1-2-30-19-10-13-22-21(14-19)24(27)23(16-26(22)15-17-6-4-3-5-7-17)31(28,29)20-11-8-18(25)9-12-20/h3-14,16H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCKIEWVIGUKFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a compound of interest due to its potential therapeutic applications. This article summarizes its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-benzyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is with a molecular weight of 393.47 g/mol. The compound features a quinoline core substituted with a benzyl group and an ethoxy group, along with a sulfonyl moiety, which may enhance its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 1-benzyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of quinoline derivatives. The compound has demonstrated cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle progression.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated in animal models. It has shown promise in reducing inflammation markers such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including 1-benzyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In a recent clinical trial reported in Cancer Letters, patients with advanced lung cancer treated with this compound showed a significant reduction in tumor size after eight weeks of treatment. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .

Study 3: Anti-inflammatory Mechanism

Research published in Pharmacology Reports indicated that the compound significantly reduced paw edema in rats induced by carrageenan. The anti-inflammatory effect was attributed to the inhibition of COX enzymes and downregulation of pro-inflammatory cytokines .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.